Ethyl 6-(2-bromophenyl)-6-oxohexanoate
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Description
Ethyl 6-(2-bromophenyl)-6-oxohexanoate is a useful research compound. Its molecular formula is C14H17BrO3 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications in Heterocycles
Ethyl 6-(2-bromophenyl)-6-oxohexanoate has been utilized as a building block in radical cyclization reactions for synthesizing tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles such as imidazoles, pyrroles, indoles, and pyrazoles for creating radical precursors, which then yield new 6-membered rings attached to the azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).
Crystal and Molecular Structure Analysis
The compound's crystal and molecular structures have been studied, exemplified by ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives. These studies, conducted via single-crystal X-ray diffraction, are crucial for understanding the compound's physical and chemical properties (Kaur et al., 2012).
Antinociceptive Activity Evaluation
Although focused on enaminone compounds, research has evaluated the antinociceptive activities of similar compounds, providing insights into potential biomedical applications (Masocha et al., 2016).
Synthetic Process Development
The compound has been used in developing synthetic processes for various chemicals, demonstrating its versatility in organic synthesis. For instance, its role in synthesizing cyclopent-1-enecarboxylates via the Horner–Wadsworth–Emmons reaction shows its applicability in creating complex organic structures (Krawczyk & Albrecht, 2009).
Novel Initiators for Polymer Synthesis
In the field of polymer science, derivatives of this compound have been synthesized and used as initiators in atom transfer radical polymerization (ATRP), demonstrating the compound's utility in advanced material synthesis (Tunca et al., 2001).
Properties
IUPAC Name |
ethyl 6-(2-bromophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZMIKCSMXHIIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645538 |
Source
|
Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-26-3 |
Source
|
Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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